Home > Products > Screening Compounds P5796 > Ulimorelin hydrochloride
Ulimorelin hydrochloride - 951326-02-6

Ulimorelin hydrochloride

Catalog Number: EVT-1448331
CAS Number: 951326-02-6
Molecular Formula: C30H42ClFN4O5
Molecular Weight: 593.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ulimorelin Hydrochloride is the hydrochloride salt form of ulimorelin, a macrocyclic ghrelin peptidomimetic, with potential gastrointestinal (GI) prokinetic activity. Upon intravenous administration, ulimorelin binds to the ghrelin receptor in the GI tract and may stimulate GI motility. Ghrelin is a natural ligand for growth hormone secretagogue receptors and is normally localized in the proximal GI tract. The ghrelin receptor signaling pathway mediates multiple GI functions, including motility and gastric emptying.
Overview

Ulimorelin hydrochloride, also known by its developmental code name TZP-101, is a synthetic compound designed to act as a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a). This compound is primarily researched for its potential in enhancing gastrointestinal motility, especially in conditions such as gastroparesis and postoperative ileus. Unlike traditional ghrelin, ulimorelin has been engineered to possess a macrocyclic peptidomimetic structure, which provides it with enhanced metabolic stability and a unique mechanism of action that does not mimic the sequence of natural ghrelin .

Source and Classification

Ulimorelin is classified under the category of gastrointestinal agents and is specifically recognized as a prokinetic agent. Its design stems from the need to address complications related to gastrointestinal motility, particularly in patients recovering from surgery or suffering from chronic conditions that impair digestive function. The compound has been subjected to various clinical trials to evaluate its efficacy and safety in promoting bowel function recovery post-surgery .

Synthesis Analysis

Methods and Technical Details

The synthesis of ulimorelin involves several sophisticated organic chemistry techniques aimed at constructing its unique macrocyclic structure. The synthesis typically begins with the formation of key intermediates that are subsequently cyclized to form the final product. A notable aspect of the synthesis is its focus on achieving high purity and yield while maintaining the integrity of the compound's pharmacological properties.

The synthesis pathway can be summarized as follows:

  1. Formation of Key Intermediates: Initial reactions involve the coupling of various amino acids or their derivatives under controlled conditions.
  2. Cyclization: The key intermediates undergo cyclization reactions, often facilitated by specific catalysts or reagents to form the macrocyclic structure.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure that it meets pharmaceutical standards .
Molecular Structure Analysis

Structure and Data

Ulimorelin has a molecular formula of C30H39FN4O4C_{30}H_{39}FN_{4}O_{4} and a molar mass of approximately 538.664 g/mol. Its structural characteristics include:

  • Macrocyclic Peptidomimetic Framework: This design enhances its receptor binding affinity and metabolic stability.
  • Binding Sites: The compound engages with GHSR-1a, facilitating its pharmacological effects without significantly influencing growth hormone release in non-human models .

The three-dimensional structure can be visualized using molecular modeling software, which illustrates its interaction potential with target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Ulimorelin primarily engages in receptor-mediated interactions rather than undergoing extensive chemical reactions typical of small molecules. Its main chemical activity involves:

  • Agonistic Activity at GHSR-1a: Ulimorelin binds to this receptor, mimicking ghrelin's action but with modified effects on gastrointestinal motility.
  • Stability in Biological Systems: The macrocyclic nature provides resistance to enzymatic degradation, allowing for sustained activity within the body .
Mechanism of Action

Process and Data

The mechanism by which ulimorelin exerts its effects involves:

  1. Receptor Activation: Upon administration, ulimorelin binds selectively to GHSR-1a located in the gastrointestinal tract.
  2. Signal Transduction: This binding initiates a cascade of intracellular signaling pathways that promote gastrointestinal motility, including increased gastric emptying and enhanced peristalsis.
  3. Clinical Outcomes: Clinical studies have demonstrated that patients receiving ulimorelin exhibit significantly faster recovery times regarding bowel function compared to placebo groups .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ulimorelin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH levels, making it suitable for intravenous administration.
  • Stability: The compound shows enhanced stability compared to natural ghrelin, particularly under varying pH conditions.
  • Pharmacokinetics: Studies indicate that ulimorelin has a half-life conducive to effective dosing regimens without significant accumulation or toxicity .
Applications

Scientific Uses

Ulimorelin has primarily been investigated for:

  • Gastrointestinal Motility Disorders: Its primary application is in treating conditions like postoperative ileus and gastroparesis, where it aids in restoring normal bowel function.
  • Clinical Trials: Ulimorelin has been evaluated in various clinical settings, demonstrating efficacy in accelerating recovery times post-surgery while being well-tolerated by patients .
Chemical Structure and Synthesis of Ulimorelin Hydrochloride

Macrocyclic Peptide Architecture and Structural Modifications

Ulimorelin hydrochloride (TZP-101) is a synthetic macrocyclic peptide featuring an 18-membered ring system with the molecular formula C₃₀H₃₉FN₄O₄·HCl·H₂O. Its architecture comprises a constrained peptidomimetic structure stabilized by a benzoxatetrazacyclooctadecine scaffold, which enforces a rigid nonideal type-I' β-turn conformation [4] [8]. This macrocyclic constraint significantly reduces conformational flexibility, enhancing target binding affinity and metabolic stability. Key structural modifications include:

  • N-methylation of the alanine residue to reduce amide bond hydrolysis
  • Cyclopropyl group integration to restrict rotational freedom
  • Benzyl ether linkage to enforce planar orientation of aromatic moieties [4]

X-ray crystallography and NMR studies confirm the spatial arrangement critical for ghrelin receptor (GHSR-1a) engagement, where the macrocycle’s curvature complements the receptor’s binding pocket [8].

Table 1: Structural Components of Ulimorelin Hydrochloride

Structural ElementChemical FeatureFunctional Role
Core scaffold18-membered benzoxatetrazacyclooctadecineEnforces β-turn conformation
P1 modificationN-methyl-D-alanineReduces protease susceptibility
P3 modificationCyclopropyl groupLimits rotational freedom
Aromatic tetherBenzyl ether linkageStabilizes planar orientation

Role of D-4-Fluorophenylalanine in Bioactivity

The D-4-fluorophenylalanine residue (D-Fpa) at the P2 position is indispensable for ulimorelin’s pharmacological profile. Key functions include:

  • Enhanced binding affinity: Fluorine’s electronegativity (Pauling scale: 4.0) creates a dipole moment that strengthens hydrogen bonding with GHSR-1a’s Asn305 residue [3] [9].
  • Metabolic stability: The D-configuration resists enzymatic degradation by endogenous peptidases, while fluorine substitution blocks cytochrome P450-mediated oxidation at the para-position [9].
  • Lipophilicity modulation: The fluoroaromatic ring increases logP by ~0.5 units compared to phenylalanine, improving membrane permeability without compromising solubility [9].

Bioactivity studies confirm that replacing D-4-fluorophenylalanine with non-fluorinated or L-enantiomers reduces ghrelin receptor agonism by >100-fold, demonstrating its critical role [3].

Table 2: Fluorinated Phenylalanine Analogues in Peptide Therapeutics

CompoundFluorination PatternTherapeutic Application
UlimorelinD-4-fluorophenylalanineGastroprokinetic agent
Gastrazole (JB95008)2-fluorophenylalanineCCK-B receptor antagonist
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]SP5-fluorotryptophanGhrelin receptor inverse agonist

Synthetic Methodologies for Cyclic Peptide Macrolactamization

Solid-Phase Parallel Synthesis Approaches

Initial synthetic routes employed solid-phase strategies for rapid analog screening:

  • Thioester-activated cyclization: Resin-bound linear peptides underwent cyclative cleavage via intramolecular amidation, yielding 12–14-membered macrocycles. However, this method proved inefficient for ulimorelin’s 18-membered ring, with yields <25% due to oligomerization [3] [4].
  • Ru-catalyzed RCM: Ring-closing metathesis (RCM) using Grubbs’ catalyst G3 formed the macrocycle via olefin metathesis. While effective for smaller rings, diastereomeric control was inadequate for clinical-scale ulimorelin production (dr < 85:15) [3].

Solution-Phase Convergent Macrolactamization Strategies

Kilogram-scale synthesis adopted a convergent solution-phase approach:1. Fragment preparation:- Tether fragment (209) synthesized by alkylating H-Cpg-OMe (208) with 1-bromo-3-chloropropane (207)- Dipeptide fragment (210) prepared via EDCI/Cl-HOBt coupling of D-4-fluorophenylalanine benzyl ester (215) with N-Boc-N-methyl-(R)-alanine, followed by Boc deprotection [3]2. Acyclic precursor assembly:- HATU-mediated coupling of 209 and 210 yielded protected precursor 211- Sequential deprotections (Pd/C hydrogenation → HCl/dioxane) afforded amine 213 [3]3. Macrolactamization:- DEPBT activation: (Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) mediated cyclization at 0.03 M concentration in DMF- High-dilution conditions (0.05 M) minimized dimerization, achieving >80% yield with dr >99.9:0.1 [3] [6]

Table 3: Comparison of Ulimorelin Synthetic Methodologies

ParameterSolid-Phase RCMSolution-Phase DEPBT
Cyclization yield<25%>80%
Diastereomeric ratio (dr)85:15>999:1
Scalabilitymg scalekg scale (cGMP)
Key limitationOligomerizationHigh-dilution requirements

Properties

CAS Number

951326-02-6

Product Name

Ulimorelin hydrochloride

IUPAC Name

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride

Molecular Formula

C30H42ClFN4O5

Molecular Weight

593.1 g/mol

InChI

InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1

InChI Key

ZWIXEQBDJMFCMN-DHHNQDMHSA-N

SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl

Synonyms

(2R,5S,8R,11R)-5-cyclopropyl-11-[(4-fluorophenyl)methyl]-4,5,7,8,10,11,13,14,15,16-decahydro-2,7,8-trimethyl-,2H-1,4,7,10,13-Benzoxatetraazacyclooctadecine-6,9,12(3H)-trione Hydrochloride Hydrate;

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.